molecular formula C25H18N2O5 B3653482 2-(4-Nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B3653482
M. Wt: 426.4 g/mol
InChI Key: ZSANYYFPABYRSJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-nitrobenzaldehyde, 6-methyl-2-phenylquinoline-4-carboxylic acid, and ethyl oxalyl chloride. The reaction conditions usually require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

    Step 1: Formation of the intermediate compound by reacting 4-nitrobenzaldehyde with ethyl oxalyl chloride in the presence of a base.

    Step 2: The intermediate is then reacted with 6-methyl-2-phenylquinoline-4-carboxylic acid under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction of Nitro Group: 2-(4-Aminophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate.

    Reduction of Carbonyl Group: 2-(4-Nitrophenyl)-2-hydroxyethyl 6-methyl-2-phenylquinoline-4-carboxylate.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-2-oxoethyl 6-methylquinoline-4-carboxylate: Lacks the phenyl group at the 2-position of the quinoline ring.

    2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate: Lacks the methyl group at the 6-position of the quinoline ring.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate is unique due to the presence of both the methyl and phenyl groups on the quinoline ring, which may contribute to its distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c1-16-7-12-22-20(13-16)21(14-23(26-22)17-5-3-2-4-6-17)25(29)32-15-24(28)18-8-10-19(11-9-18)27(30)31/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSANYYFPABYRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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